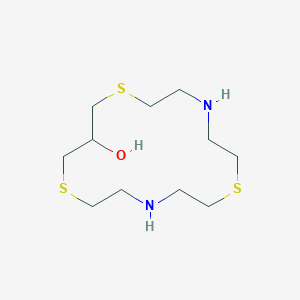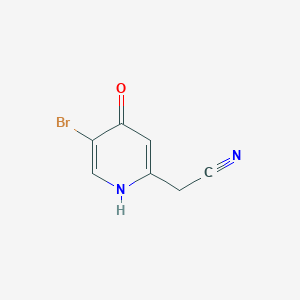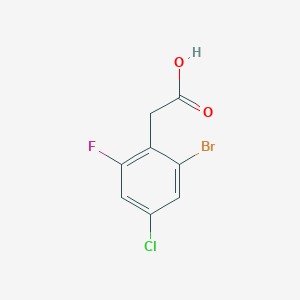
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a 3,3-difluorocyclobutyl group. The unique structural features of this compound make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of piperazine hexahydrate and benzyl chloride in absolute ethanol, followed by the addition of the difluorocyclobutyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
1-Benzylpiperazine: Known for its stimulant effects and used in recreational drugs.
1-(3,3-Difluorocyclobutyl)piperazine: Shares the difluorocyclobutyl group but lacks the benzyl group.
Uniqueness: 1-Benzyl-4-(3,3-difluorocyclobutyl)piperazine is unique due to the combination of the benzyl and difluorocyclobutyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
特性
分子式 |
C15H20F2N2 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC名 |
1-benzyl-4-(3,3-difluorocyclobutyl)piperazine |
InChI |
InChI=1S/C15H20F2N2/c16-15(17)10-14(11-15)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChIキー |
ZIIDYCAUKSBLPJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



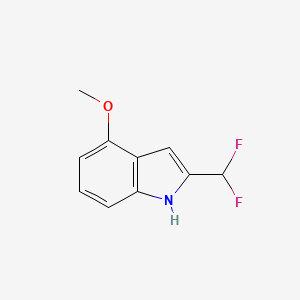
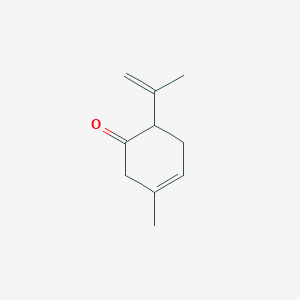
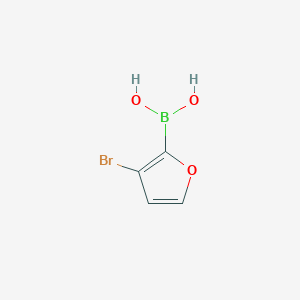
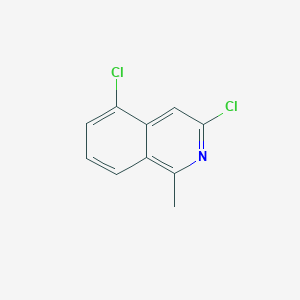
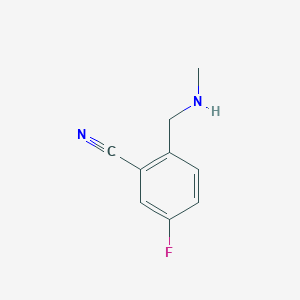

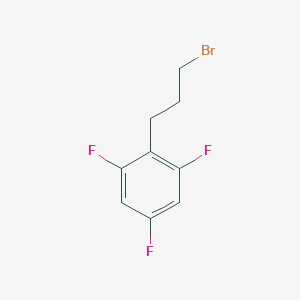

![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
